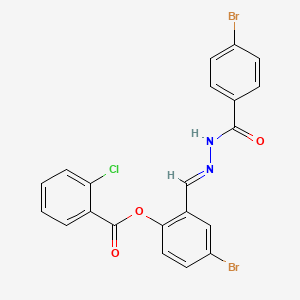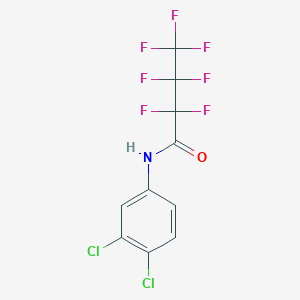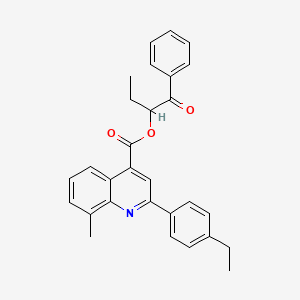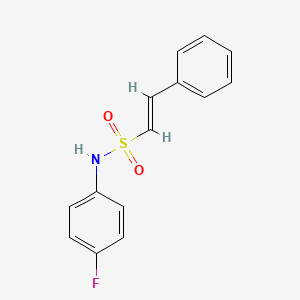
Bis(4-cyanophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-cyanophenyl) carbonate: is an organic compound with the molecular formula C15H8N2O3. It is a carbonate ester derived from 4-cyanophenol and phosgene. This compound is known for its applications in polymer chemistry and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-cyanophenyl) carbonate can be synthesized through the reaction of 4-cyanophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H4(CN)OH+COCl2→C6H4(CN)OCO2C6H4(CN)+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas requires stringent safety measures due to its toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions: Bis(4-cyanophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-cyanophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Bases such as pyridine or triethylamine.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Major Products:
Ureas: Formed from the reaction with amines.
Phenols: Formed from hydrolysis.
Scientific Research Applications
Chemistry: Bis(4-cyanophenyl) carbonate is used as a building block in the synthesis of polycarbonates and other polymers. Its reactivity with nucleophiles makes it valuable in creating functionalized materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for drug delivery systems or as intermediates in pharmaceutical synthesis.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its ability to form stable carbonate linkages is crucial for creating durable materials.
Mechanism of Action
The mechanism of action of bis(4-cyanophenyl) carbonate primarily involves its reactivity with nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The electron-withdrawing cyano groups enhance the reactivity of the carbonate ester, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but contains nitro groups instead of cyano groups.
Diphenyl carbonate: Lacks the cyano substituents and is less reactive.
Uniqueness: Bis(4-cyanophenyl) carbonate is unique due to the presence of cyano groups, which increase its reactivity compared to other carbonate esters. This makes it particularly useful in applications requiring high reactivity and stability.
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry and materials science. Its unique reactivity and stability make it a valuable intermediate in various chemical processes, contributing to advancements in both industrial and research settings.
Properties
CAS No. |
86031-12-1 |
|---|---|
Molecular Formula |
C15H8N2O3 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
bis(4-cyanophenyl) carbonate |
InChI |
InChI=1S/C15H8N2O3/c16-9-11-1-5-13(6-2-11)19-15(18)20-14-7-3-12(10-17)4-8-14/h1-8H |
InChI Key |
POSZYPCJRYUXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12039179.png)




![N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039215.png)


![8-[(2Z)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039228.png)


![4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole](/img/structure/B12039249.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B12039260.png)
